molecular formula C8H8FNO3 B13515496 Methyl 5-amino-2-fluoro-3-hydroxybenzoate

Methyl 5-amino-2-fluoro-3-hydroxybenzoate

Cat. No.: B13515496
M. Wt: 185.15 g/mol
InChI Key: SZESOMPYEOUIKS-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoate structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-amino-2-fluoro-3-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a hydroxyl group on the benzoate ring allows for versatile chemical modifications and interactions .

Biological Activity

Methyl 5-amino-2-fluoro-3-hydroxybenzoate is an organic compound that exhibits significant biological activity, primarily due to its unique structural features, which include an amino group, a hydroxyl group, and a fluorine atom. This compound is a derivative of salicylic acid and has garnered attention in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula : C₈H₈FNO₃
  • Molecular Weight : Approximately 187.15 g/mol
  • Structure : The presence of functional groups allows for diverse interactions with biological molecules, enhancing its pharmacological potential.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activities and influence cellular processes, leading to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of benzoic acid compounds can inhibit cancer cell proliferation. For instance, compounds similar in structure have demonstrated low micromolar antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC₅₀ values ranging from 1.17 μM to 5.95 μM .
  • Enzyme Interaction :
    • The compound's structure allows it to interact with specific enzymes, potentially influencing metabolic pathways and enzyme kinetics. Its mechanism may involve competitive inhibition or allosteric modulation of enzyme activity .
  • Pharmacological Applications :
    • Due to its unique chemical properties, this compound is being explored for various medicinal applications, including its role as a pharmaceutical agent in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₈H₈FNO₃Amino, Hydroxy, Fluoro groupsAnticancer activity, enzyme interaction
Methyl 5-fluoro-2-hydroxybenzoateC₈H₉FNO₂Lacks amino groupLimited biological activity
Methyl 2-fluoro-4-hydroxybenzoateC₈H₉FNO₂Different substitution patternModerate enzyme interaction

Case Studies and Research Findings

  • Antiproliferative Effects :
    • In a study focusing on the structure-activity relationship (SAR) of benzoic acid derivatives, this compound was found to exhibit significant antiproliferative effects against various cancer cell lines. The introduction of specific functional groups was shown to enhance its efficacy .
  • Enzyme Modulation :
    • Research has demonstrated that the compound can influence enzyme activities by forming stable complexes with target enzymes, thereby altering their kinetics and functionality.
  • Therapeutic Potential :
    • Ongoing studies are investigating the therapeutic potential of this compound in treating conditions such as cancer and other diseases where modulation of enzyme activity is beneficial .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 5-amino-2-fluoro-3-hydroxybenzoate

InChI

InChI=1S/C8H8FNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3

InChI Key

SZESOMPYEOUIKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)O)F

Origin of Product

United States

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